3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 803634-06-2
VCID: VC16810423
InChI: InChI=1S/C11H17NO3/c1-10-4-3-5-11(8(10)13,9(14)15)7-12(2)6-10/h3-7H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol

3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

CAS No.: 803634-06-2

Cat. No.: VC16810423

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid - 803634-06-2

Specification

CAS No. 803634-06-2
Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name 3,5-dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
Standard InChI InChI=1S/C11H17NO3/c1-10-4-3-5-11(8(10)13,9(14)15)7-12(2)6-10/h3-7H2,1-2H3,(H,14,15)
Standard InChI Key YPJLUDFNZIOYHO-UHFFFAOYSA-N
Canonical SMILES CC12CCCC(C1=O)(CN(C2)C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3,5-dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid, reflects its intricate bicyclic structure. The core consists of a 3-azabicyclo[3.3.1]nonane system—a nine-membered ring system bridging positions 3 and 1 with a nitrogen atom at position 3. Key substituents include:

  • A methyl group at position 5

  • A keto group (C=O\text{C=O}) at position 9

  • A carboxylic acid moiety at position 1

This configuration imposes significant steric constraints, as evidenced by the compound’s Canonical SMILES: CC12CCCC(C1=O)(CN(C2)C)C(=O)O. The bicyclic framework likely restricts conformational flexibility, a feature exploited in drug design to enhance target binding specificity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H17NO3\text{C}_{11}\text{H}_{17}\text{NO}_{3}
Molecular Weight211.26 g/mol
XLogP3-AA (LogP)Estimated 1.2–1.7*
Hydrogen Bond Donors2 (COOH and NH)
Hydrogen Bond Acceptors4 (COOH, ketone, tertiary amine)

*Predicted based on structural analogs .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of 3,5-dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid likely follows multi-step protocols common to azabicyclo systems. A proposed pathway involves:

  • Cyclization Precursors: Starting with a linear amine-ketone precursor, intramolecular Mannich-type reactions facilitate bicyclic ring formation .

  • Functionalization: Subsequent methylation at position 5 and oxidation to introduce the keto group at position 9.

  • Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester intermediate yields the final carboxylic acid moiety.

A related compound, tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (PubChem CID 57429706), illustrates the use of protecting groups during synthesis. The tert-butyloxycarbonyl (Boc) group stabilizes the amine during cyclization, later removed under acidic conditions .

Structural Analogues and Derivatives

Modifications to the core structure have been explored to optimize pharmacological properties:

  • Ester Derivatives: Replacement of the carboxylic acid with methyl or tert-butyl esters enhances membrane permeability .

  • N-Substituents: Alkylation of the tertiary nitrogen (e.g., ethyl, propyl) alters electronic properties and bioactivity .

Biological Activity and Mechanistic Insights

Hypothesized Targets

While direct studies on 3,5-dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid are scarce, structurally related azabicyclo compounds exhibit activity against:

  • Neurological Targets: NMDA receptor modulation via competitive binding to the glycine site .

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis through penicillin-binding protein inhibition .

  • Enzyme Inhibition: Blockade of proteases and kinases via rigid scaffold-mediated interactions .

Structure-Activity Relationships (SAR)

Key SAR trends in azabicyclo systems include:

  • Keto Group Position: The 9-oxo moiety enhances hydrogen bonding with target proteins, as seen in protease inhibitors .

  • Carboxylic Acid Role: The ionizable COOH group improves solubility and facilitates salt bridge formation in binding pockets.

  • Methyl Substitutents: 3,5-Dimethyl groups reduce metabolic degradation by sterically shielding the nitrogen center .

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound’s rigid bicyclic core serves as a versatile scaffold for developing:

  • Anticonvulsants: Analogous structures show voltage-gated sodium channel blocking activity .

  • Antidepressants: Serotonin reuptake inhibition has been observed in fluorinated derivatives .

  • Anticancer Agents: Pro-apoptotic effects in leukemia cell lines correlate with Bcl-2 protein family modulation .

Chemical Biology Probes

Functionalization with fluorescent tags (e.g., dansyl, fluorescein) enables use in:

  • Target Engagement Studies: Monitoring ligand-receptor interactions via Förster resonance energy transfer (FRET) .

  • Enzyme Activity Profiling: Competitive binding assays for high-throughput screening .

Future Research Directions

  • Synthetic Methodology: Developing catalytic asymmetric routes to access enantiopure forms for chiral drug candidates.

  • Target Deconvolution: CRISPR-Cas9 screening to identify novel biological targets.

  • Prodrug Strategies: Masking the carboxylic acid as a pivaloyloxymethyl ester to improve oral bioavailability.

  • Computational Modeling: Molecular dynamics simulations to predict off-target interactions.

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